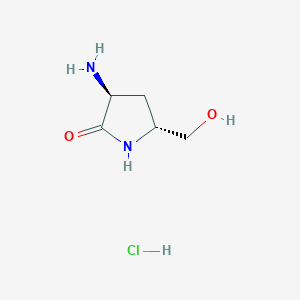

(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-onehydrochloride

Description

(3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is a stereochemically defined pyrrolidinone derivative with a molecular formula of C₅H₁₀N₂O₂·HCl (molecular weight: 166.60 g/mol). Key structural features include:

- A pyrrolidin-2-one ring system.

- Amino group at the 3-position and hydroxymethyl group at the 5-position, both in specific stereochemical configurations (3S,5R).

- Hydrochloride salt form, enhancing solubility and stability.

The compound’s SMILES notation is C1C@HCO, and its InChIKey is WYZFWCBQXQXNDS-IUYQGCFVSA-N . Predicted collision cross-section (CCS) values for its adducts range from 125.0 to 133.6 Ų, suggesting moderate polarity .

Properties

Molecular Formula |

C5H11ClN2O2 |

|---|---|

Molecular Weight |

166.60 g/mol |

IUPAC Name |

(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-4-1-3(2-8)7-5(4)9;/h3-4,8H,1-2,6H2,(H,7,9);1H/t3-,4+;/m1./s1 |

InChI Key |

AZPGEVGVMXTWBS-HJXLNUONSA-N |

Isomeric SMILES |

C1[C@@H](NC(=O)[C@H]1N)CO.Cl |

Canonical SMILES |

C1C(NC(=O)C1N)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one Hydrochloride

Starting Materials and Chiral Precursors

The preparation predominantly utilizes chiral natural or synthetic precursors to ensure stereochemical integrity:

- S-pyroglutamic acid : A natural chiral synthon frequently employed as the starting point to retain and transfer chirality to the pyrrolidinone ring system.

- Methyl S-pyroglutamate : Often used as an ester intermediate for further functionalization.

- D- or L-serine derivatives : Used in alternative synthetic routes involving cyclocondensation and selective oxidation steps.

General Synthetic Strategy

The synthesis typically involves the following key steps:

- Reduction of pyroglutamic acid derivatives: For example, methyl S-pyroglutamate is reduced using sodium borohydride (NaBH4) in absolute alcohol to obtain S-pyroglutaminol, which retains stereochemistry at C-5.

- Protection of hydroxyl groups: Triethylsilyl (TES) protection or other silyl ethers are used to protect hydroxyl groups during subsequent reactions.

- N-protection: Introduction of protecting groups such as benzyloxycarbonyl (Cbz) to the amino functionality to prevent side reactions during oxidation and other transformations.

- Oxidation to aldehydes: Modified Moffatt oxidation (using DMSO, carbodiimide reagents like EDC.HCl, pyridine, and TFA) converts alcohols to aldehydes, setting the stage for further carbon chain modifications.

- Wittig reaction: The aldehyde intermediate is reacted with stabilized ylides (e.g., phosphoranylidene methyl acetate) to elongate carbon chains or introduce double bonds, followed by catalytic hydrogenation to saturate the alkene.

- Deprotection and functional group transformations: Acidic deprotection (e.g., trifluoroacetic acid in dichloromethane) and hydrogenolysis are used to remove protecting groups and yield the free amino and hydroxymethyl functionalities.

Specific Synthetic Routes

Pyroglutamic Acid-Based Route (Scheme Summary)

| Step | Reagents/Conditions | Key Transformations | Notes |

|---|---|---|---|

| 1 | NaBH4 in absolute alcohol | Reduction of methyl S-pyroglutamate to S-pyroglutaminol | Retains stereochemistry at C-5 |

| 2 | TESCl, Et3N, DMAP | Protection of hydroxyl group as TES ether | Prevents side reactions |

| 3 | Benzyloxycarbonyl chloride, NaH, dry THF | N-Cbz protection | Amino group protection |

| 4 | TFA in CH2Cl2 | TES deprotection | Restores free hydroxyl |

| 5 | Moffatt oxidation (DMSO, EDC.HCl, pyridine, TFA) | Alcohol to aldehyde conversion | Prepares for chain extension |

| 6 | Phosphoranylidene methyl acetate (Wittig reagent) | Aldehyde to alkene | Carbon chain elongation |

| 7 | Catalytic hydrogenation | Alkene saturation | Stabilizes final structure |

| 8 | Acidic hydrolysis (4N HCl in dioxane) | Final deprotection to hydrochloride salt | Yields target compound |

This route has been validated in peer-reviewed studies and provides high stereoselectivity and yield.

Alternative Routes Involving Serine Derivatives

- ZnCl2-catalyzed cyclocondensation of serine derivatives with Danishefsky's diene leads to diastereoselective formation of pyrrolidinone intermediates.

- Subsequent oxidative cleavage and esterification steps yield hydroxymethyl-substituted pyrrolidinones with defined stereochemistry.

- Electrochemical and catalytic hydrogenation steps are employed to remove protecting groups and finalize the hydrochloride salt form.

Process Optimization and Improvements

- Use of mild oxidants and catalytic hydrogenation conditions minimizes epimerization and side reactions, preserving stereochemical purity.

- Protecting group strategies (TES, Cbz) are crucial for selective functional group transformations without racemization.

- Modified Moffatt oxidation is preferred for converting sensitive alcohols to aldehydes under mild conditions.

- Reaction solvents such as dichloromethane and dry THF are commonly employed to maintain anhydrous conditions and improve yields.

- Acidic hydrolysis with HCl in dioxane effectively converts free bases to stable hydrochloride salts, enhancing compound stability and handling.

Data Table: Summary of Key Synthesis Parameters

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Stereochemistry Retention | Notes |

|---|---|---|---|---|---|

| Reduction | NaBH4 in absolute alcohol | 85-90 | Complete | S-pyroglutamate to S-pyroglutaminol | |

| Protection (TES) | TESCl, Et3N, DMAP | 90-95 | Complete | Hydroxyl protection | |

| N-Protection (Cbz) | Benzyloxycarbonyl chloride, NaH, dry THF | 88-92 | Complete | Amino protection | |

| Deprotection (TES) | TFA in CH2Cl2 | 90-95 | Complete | Hydroxyl deprotection | |

| Oxidation (Moffatt) | DMSO, EDC.HCl, pyridine, TFA | 80-85 | Complete | Alcohol to aldehyde | |

| Wittig Reaction | Phosphoranylidene methyl acetate, THF | 75-85 | Complete | Aldehyde to alkene | |

| Hydrogenation | H2, Pd/C, room temperature | 90-95 | Complete | Alkene saturation | |

| Final Deprotection | 4N HCl in dioxane | 90-95 | Complete | Hydrochloride salt formation |

Research Discoveries and Insights

- The stereochemical integrity of the (3S,5R) centers is maintained throughout the synthetic sequence by careful choice of reagents and mild conditions.

- Modified Moffatt oxidation is a key step enabling efficient conversion of sensitive alcohols to aldehydes without overoxidation or racemization.

- The use of natural chiral synthons like S-pyroglutamic acid ensures high enantiomeric purity of the final product.

- Protecting group strategies are essential to prevent side reactions and allow selective transformations.

- The hydrochloride salt form improves compound stability and facilitates isolation and purification.

- Alternative synthetic routes involving serine derivatives and cyclocondensation expand the toolbox for obtaining this compound and analogues with varied substitution patterns.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-onehydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form amines or other derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the amino group can produce amines.

Scientific Research Applications

(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-onehydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Forodesine Hydrochloride

Chemical Structure :

Key Differences :

- Substituents : Forodesine has a fused pyrrolo-pyrimidine ring and additional dihydroxy groups on the pyrrolidine ring, enhancing its interaction with PNP.

- Stereochemistry : The (2S,3S,4R,5R) configuration contrasts with the target compound’s (3S,5R) arrangement.

- Pharmacological Activity : Forodesine’s dihydroxy and pyrimidine groups enable nucleoside analog activity, whereas the target compound lacks these functional groups .

Migalastat Hydrochloride

Chemical Structure :

Key Differences :

- Ring System: Migalastat features a piperidine ring instead of pyrrolidinone.

- Functional Groups: Three hydroxyl groups enable binding to galactosidase, unlike the target compound’s single hydroxymethyl and amino groups.

- Stereochemical Complexity : Migalastat’s (2R,3S,4R,5S) configuration highlights the importance of stereochemistry in enzyme binding .

3-Amino-3-methylpyrrolidin-2-one

Chemical Structure :

Key Differences :

- Substituents : The methyl group reduces polarity compared to the hydroxymethyl group in the target compound.

- Solubility : Lower aqueous solubility due to the lack of ionizable groups.

(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone Dihydrochloride

Chemical Structure :

- Core: Pyrrolidin-2-one with a pyridinylmethylamino substituent .

- Applications : Biochemical research tool.

Key Differences :

- Salt Form: Dihydrochloride vs. monohydrochloride, affecting solubility and crystallinity .

Structural and Pharmacological Comparison Table

Key Research Findings

- Stereochemistry Impact : Forodesine and Migalastat demonstrate that hydroxyl and hydroxymethyl group placement dictates target specificity (e.g., PNP vs. galactosidase) .

- Solubility Trends : Hydrochloride salts (e.g., target compound, Forodesine) improve bioavailability compared to free bases .

- Structural Simplicity : The target compound’s lack of complex substituents may limit therapeutic utility but positions it as a versatile scaffold for derivatization .

Biological Activity

(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is a synthetic compound notable for its unique pyrrolidine structure, which includes an amino group and a hydroxymethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Characteristics

The compound's stereochemistry, denoted as (3S,5R), plays a crucial role in its biological interactions. The specific spatial arrangements of the atoms can significantly influence the compound's pharmacological profile, including its binding affinity to various biological targets.

Biological Activities

Research indicates that (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride exhibits a range of biological activities:

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, acting as a modulator or inhibitor. This suggests potential applications in treating neurological disorders.

- Pharmacological Profiles : Computer-aided prediction models have indicated promising pharmacological profiles for this compound, highlighting its potential utility in drug development.

Studies on the interaction mechanisms of (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride focus on:

- Binding Affinities : Investigations into how well the compound binds to specific receptors or enzymes provide insights into its potential therapeutic effects.

- Pharmacodynamics and Pharmacokinetics : Understanding how the compound acts within biological systems helps guide further development and optimization efforts.

Synthesis and Derivatives

The synthesis of (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride typically involves multi-step organic synthesis techniques. Key methods include:

- Starting Material Selection : Choosing appropriate precursors to ensure high yield and purity.

- Control of Reaction Conditions : Maintaining specific temperatures and reaction times to preserve the desired stereochemistry throughout the synthesis process.

This compound can also serve as a scaffold for designing derivatives with enhanced efficacy or reduced side effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct properties and potential applications:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-1-butanol | Primary amine with a longer carbon chain | Utilized in organic synthesis and as a chiral building block |

| 4-Hydroxypyrrolidine | Hydroxyl group on a pyrrolidine ring | Exhibits different biological activity profiles |

| 1-Amino-2-propanol | Secondary amine with branched structure | Used in pharmaceuticals but with distinct reactivity |

The uniqueness of (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride lies in its specific stereochemistry and functional groups that may impart unique biological activities not observed in these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuropharmacology Studies : Research has shown that (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride can modulate neurotransmitter release in animal models, indicating its potential role in treating conditions like anxiety or depression.

- In Vitro Assays : In vitro studies have demonstrated that this compound can inhibit certain enzymes involved in neurotransmitter metabolism, suggesting a mechanism through which it may exert therapeutic effects.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride?

Key parameters include reaction temperature (typically 0–50°C), solvent selection (polar aprotic solvents like DMF or water), and stoichiometric control of reagents to preserve stereochemical integrity. For example, HCl-mediated cyclization in aqueous conditions at 50°C achieves higher yields by minimizing racemization . Monitoring reaction progress via TLC or HPLC ensures intermediate purity before final purification using recrystallization or column chromatography.

Advanced: How can researchers address low yields in asymmetric synthesis routes for this compound?

Low yields often stem from incomplete stereochemical control during pyrrolidine ring formation. Strategies include:

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (2S,3S,4R,5R)-configured precursors) to direct ring closure .

- Catalytic asymmetric methods : Employ transition-metal catalysts (e.g., Ru or Rh complexes) to enhance enantioselectivity in key steps like reductive amination .

- Acid optimization : Adjust HCl concentration during salt formation to stabilize the desired stereoisomer .

Basic: Which analytical techniques are most reliable for structural characterization?

- NMR : H and C NMR confirm stereochemistry at C3 and C5 positions, with characteristic shifts for the hydroxymethyl group (δ ~3.5–4.0 ppm) and amine protons (δ ~1.8–2.2 ppm) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) validate enantiomeric purity (>98% ee) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] = 195.1 g/mol) .

Advanced: How should discrepancies in stereochemical data (e.g., X-ray vs. NMR) be resolved?

Discrepancies may arise from dynamic conformational changes in solution (NMR) versus static crystal structures (X-ray). To resolve:

- Perform variable-temperature NMR to assess rotational barriers of the hydroxymethyl group .

- Use computational modeling (DFT or MD simulations) to compare energy-minimized conformers with experimental data .

- Validate with circular dichroism (CD) to correlate absolute configuration with optical activity .

Basic: What is the hypothesized mechanism of action for this compound in pharmacological studies?

The compound interacts with enzymes or receptors via its pyrrolidine core and hydroxymethyl group. For example:

- Enzyme inhibition : Acts as a transition-state analog for glycosidases or kinases, disrupting substrate binding .

- Receptor modulation : The amine group forms hydrogen bonds with GPCRs (e.g., opioid or adrenergic receptors), altering signaling pathways .

In vitro assays (e.g., fluorescence polarization or SPR) quantify binding affinity (K values) .

Advanced: How can contradictory binding affinity data across assays be reconciled?

Contradictions may arise from assay conditions (pH, ionic strength) or target conformational states. Solutions include:

- Standardized buffer systems : Use physiologically relevant conditions (pH 7.4, 150 mM NaCl) .

- Orthogonal assays : Compare SPR (real-time kinetics) with ITC (thermodynamic profiling) to identify artifactual results .

- Mutagenesis studies : Map binding pockets to confirm critical residues interacting with the hydroxymethyl group .

Basic: How does structural modification at the C5 hydroxymethyl group affect bioactivity?

Advanced: What strategies improve pharmacokinetic properties without compromising stereochemical integrity?

- Prodrug design : Convert the hydroxymethyl group to a phosphate ester for enhanced bioavailability .

- Salt forms : Replace HCl with mesylate or citrate to modulate solubility and crystallization behavior .

- PEGylation : Attach polyethylene glycol to the amine group to reduce renal clearance .

Advanced: How can researchers resolve contradictions between in vitro and in vivo bioactivity data?

- Purity assessment : Confirm enantiomeric excess (>99%) via chiral HPLC to rule out inactive stereoisomers .

- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., oxidative derivatives) contributing to in vivo effects .

- Dose optimization : Adjust dosing regimens based on PK/PD modeling to account for rapid clearance of the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.